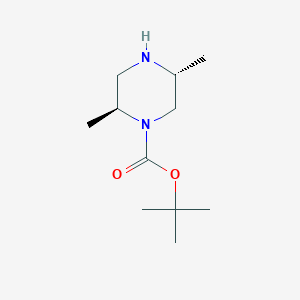

4-Amino-2-chloropyridine

Descripción general

Descripción

4-Amino-2-chloropyridine is a compound that has been the subject of various studies due to its potential applications in the field of chemistry and materials science. It serves as a building block for the synthesis of more complex molecules and has been used in the formation of cocrystals, polymorphs, and various other derivatives with diverse chemical and physical properties.

Synthesis Analysis

The synthesis of this compound has been achieved through different methods. An efficient large-scale synthesis was reported, which involved a modification of existing literature procedures, leading to high yields of the compound . Another study described a three-step synthesis process starting from methyl 4-chloropicolinate, which is simple and feasible for large-scale preparation . Additionally, parallel synthesis methods have been developed for the preparation of 4-amino-2,6-dialkylamino-pyridines, which could be adapted for combinatorial purposes .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction. For instance, the structure of a cocrystal formed with 3-methylbenzoic acid was elucidated, revealing a monoclinic crystallographic system stabilized by various hydrogen bonding interactions . In another study, the puckering of pyrimidine rings in N6-substituted 2-amino-4-chloro-5-formylpyrimidines was observed, which indicated the development of polarized, charge-separated molecular-electronic structures .

Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of diverse compounds. It has been involved in the formation of Schiff bases, nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines through reactions with various bifunctional nucleophiles . The compound has also been used to prepare diastereomeric 4-amino-3-(p-chlorophenyl)-valeric acids and their ring closure products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been characterized using various analytical techniques. Infrared spectroscopy, CP/MAS-NMR, thermal analysis, and impedance spectroscopy have been employed to study the properties of a new ionic salt bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate. The study revealed the presence of hydrogen bonds and π-π stacking interactions, which may contribute to the stabilization of the crystal structure. The material exhibited conductivity properties attributed to a hopping process .

Aplicaciones Científicas De Investigación

Synthesis Processes

- 4-Amino-2-chloropyridine and its derivatives are synthesized through various chemical processes. An example is the synthesis of 2-Amino-4-chloropyridine from methyl 4-chloropicolinate with a yield of 68.5% (Liao Jian-qiao, 2010).

Covalent Protein Modification

- This compound and similar compounds have been investigated as selective covalent protein modifiers. This application is useful in developing chemical probes for biological research (Schardon et al., 2017).

Development of Novel Compounds

- It's used in the preparation of various novel compounds, like polychlorinated 2-aminopyridines, demonstrating its versatility in chemical synthesis (Gudmundsson et al., 1997).

Pharmaceutical Research

- Research has been conducted on the development of nevirapine analogs using derivatives of this compound, illustrating its importance in pharmaceutical research (Bakke & Říha, 2001).

Antiallergic Potential

- Derivatives of this compound have been studied for potential antiallergic activity, indicating its potential therapeutic applications (Lesher et al., 1982).

Spectroscopy and Chemical Analysis

- The compound and its derivatives are subjects of spectroscopic studies to understand their chemical properties and reactions (Beltrame et al., 2002).

Magnetic Properties

- The magnetic properties of compounds like tetrahalocuprate salts of substituted 4-aminopyridines have been studied, contributing to material science and magnetic chemistry (Wikaira et al., 2013).

Corrosion Inhibition

- Studies on this compound derivatives have shown their effectiveness as corrosion inhibitors, which is crucial in industrial applications (Xu et al., 2015).

Mecanismo De Acción

Target of Action

4-Amino-2-chloropyridine is a versatile compound widely used as an intermediate in pharmaceutical, agrochemical, and dye synthesis . It plays a crucial role in the production of drugs, pesticides, herbicides, and growth regulators . .

Mode of Action

The presence of both amino and chloro groups in the molecule renders this compound reactive towards nucleophilic substitution reactions . This property makes it a valuable intermediate in organic synthesis . It readily undergoes Suzuki-Miyaura coupling with phenylboronic acid .

Biochemical Pathways

This compound is an important building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes . It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) . .

Pharmacokinetics

It is known that this compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property could potentially impact its bioavailability.

Result of Action

This compound has high biological activity . It is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs . In the agrochemical industry, it is an important building block in the synthesis of pesticides, herbicides, and fungicides .

Action Environment

This compound and its pharmaceutical and pesticide intermediates have the advantages of high biological activity, low toxicity, long-lasting period, and easy degradation in the environment . Caution must be exercised when handling this compound due to its potential harmful effects on ingestion, skin contact, and inhalation . Proper safety measures, such as wearing protective equipment, should be followed to ensure personal safety .

Propiedades

IUPAC Name |

2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDTBCGPHPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162674 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14432-12-3 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Amino-2-chloropyridine in chemical synthesis?

A: this compound serves as a crucial building block in organic synthesis. It acts as an intermediate in producing various compounds, notably N(2-chloro-4-pyridyl)-N*-phenylurea (CPPU). [] CPPU exhibits significant cytokinin activity, exceeding that of other adenine-type cytokinins, making it valuable in plant growth regulation. []

Q2: How does the chlorine substituent in this compound influence its reactivity?

A: The chlorine atom's presence impacts this compound's reactivity in reactions like the Suzuki coupling. Research shows that the chlorine atom allows for efficient palladium-catalyzed Suzuki coupling with arylboronic acids, even in water and without added base. [] This characteristic simplifies the reaction process and highlights the compound's versatility in synthetic chemistry.

Q3: What insights do crystallographic studies provide about the structure and interactions of this compound?

A: Crystallographic studies, as exemplified by the formation of dichloro-bis(this compound)zinc(II), reveal that this compound can act as a ligand. [] In this complex, the nitrogen atom of the pyridine ring coordinates with a zinc ion. Furthermore, the amino group participates in intermolecular hydrogen bonding with chloride ions, contributing to the formation of a three-dimensional network within the crystal structure. []

Q4: What are the key analytical techniques used to identify and quantify this compound?

A: Researchers utilize various analytical techniques to characterize and quantify this compound. Time-of-flight mass spectrometry (TOF/MS) coupled with liquid chromatography (LC-MS) proves particularly effective in identifying this compound and its transformation products. [] This technique is crucial for analyzing the fate and transformation of substances like Forchlorfenuron (FCF) in biological systems. []

Q5: Can this compound participate in supramolecular assemblies, and what are the implications?

A: Yes, this compound can engage in supramolecular assemblies through hydrogen bonding interactions. Studies have shown its ability to form cocrystals with organic acids, specifically 3-chlorobenzoic acid. [] This cocrystal formation highlights the potential of this compound in crystal engineering and the development of materials with tailored properties.

Q6: Have any specific applications of this compound derivatives been explored in medicinal chemistry?

A: Yes, research has explored the antibacterial properties of derivatives of this compound. Notably, 1-alkyl-1,4-dihydro-4-oxo-1,8- and 1,6-naphthyridine-3-carboxylic acids, synthesized from this compound, have shown promising activity against Pseudomonas aeruginosa, a bacterium known for its resistance to multiple antibiotics. [] These findings highlight the potential of this compound derivatives in developing novel antibacterial agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)